Product packaging for 3,5-Dichloro-4-(propan-2-yloxy)phenol(Cat. No.:CAS No. 1394927-31-1)

3,5-Dichloro-4-(propan-2-yloxy)phenol

Cat. No.: B2445869
CAS No.: 1394927-31-1
M. Wt: 221.08
InChI Key: FMYPDYQGLVKKKP-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-(propan-2-yloxy)phenol is an organic compound with the CAS Number 1394927-31-1 . It has a molecular formula of C 9 H 10 Cl 2 O 2 and a molecular weight of 221.08 g/mol . The compound can be identified by its SMILES notation, OC1=CC(Cl)=C(OC(C)C)C(Cl)=C1, which describes its precise molecular structure featuring a phenol ring substituted with chlorine atoms at the 3 and 5 positions and an isopropoxy group at the 4 position . As a substituted phenolic compound, it serves as a valuable chemical intermediate and building block in organic synthesis, medicinal chemistry, and materials science research. Its specific pattern of halogen and alkoxy substituents makes it a candidate for developing more complex molecules, potentially for use in pharmaceutical agent discovery or as a precursor for functional materials. Researchers value this compound for its potential to modulate biological activity and physicochemical properties in synthetic pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10Cl2O2 B2445869 3,5-Dichloro-4-(propan-2-yloxy)phenol CAS No. 1394927-31-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-4-propan-2-yloxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O2/c1-5(2)13-9-7(10)3-6(12)4-8(9)11/h3-5,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYPDYQGLVKKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for 3,5 Dichloro 4 Propan 2 Yloxy Phenol

Precursor Synthesis and Functionalization of the Halogenated Aromatic Core

The foundational step in synthesizing 3,5-Dichloro-4-(propan-2-yloxy)phenol is the creation of a suitably substituted dichlorophenol intermediate. This involves precise control over halogenation reactions to achieve the desired substitution pattern on the aromatic ring.

Regioselective Halogenation Approaches for Dichlorophenol Intermediates

Achieving the specific 3,5-dichloro substitution pattern on a phenol (B47542) ring requires careful selection of chlorinating agents and reaction conditions to control the regioselectivity of the electrophilic aromatic substitution. While direct chlorination of phenol typically yields a mixture of ortho- and para-isomers, obtaining the meta-substituted product is more challenging. scientificupdate.com

Several methods have been developed for the regioselective chlorination of phenols. researchgate.net These can include the use of specific catalysts or directing groups to influence the position of chlorination. For instance, catalyst-controlled regiodivergent chlorination of phenols has been explored to favor specific isomers. researchgate.net Palladium-catalyzed C-H chlorination using auxiliary directing groups is another advanced strategy that allows for precise control over the site of halogenation on phenol derivatives. rsc.org The choice of solvent can also play a crucial role; carrying out halogenation in solvents of low polarity, such as chloroform (B151607) or carbon disulfide, at low temperatures can favor the formation of monobromophenols, illustrating the principle of controlled halogenation. youtube.com

Synthetic Routes to 3,5-Dichlorophenol (B58162) Derivatives

3,5-Dichlorophenol is a key precursor for the target molecule. chemicalbook.com Various synthetic routes to this intermediate have been reported. One common approach involves the catalytic hydrodechlorination of more highly chlorinated phenols. chemicalbook.comchemicalbook.com This method allows for the selective removal of chlorine atoms to arrive at the desired 3,5-dichloro substitution pattern.

Alternative synthetic strategies for 3,5-Dichlorophenol include:

A method starting from arylboronic acids with i-Pr2NEt in a mixture of water and acetonitrile (B52724). guidechem.com

A synthesis route that begins with [2-(3,5-Dichloro-phenoxy)-ethyl]-trimethylsilane, which is treated with cesium fluoride (B91410) in dry DMF. guidechem.com

The reaction of 3,5-dimethylphenol (B42653) with a chlorinating agent and an oxidizing agent in the presence of a cupric salt catalyst. google.com

Table 1: Selected Synthetic Routes to 3,5-Dichlorophenol

Starting MaterialReagents and ConditionsYield (%)
PolychlorophenolsPalladium catalyst, H2Not specified
Arylboronic acidi-Pr2NEt, H2O, CH3CN, catalystNot specified
[2-(3,5-Dichloro-phenoxy)-ethyl]-trimethylsilaneCesium fluoride, DMF, 60°C76.4

Etherification Reactions for Introduction of the Isopropoxy Group

With the 3,5-dichlorophenol core in hand, the next critical step is the introduction of the isopropoxy group via an etherification reaction.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Aryl Ether Formation

The formation of the aryl ether linkage in this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this type of reaction, a nucleophile displaces a leaving group on an aromatic ring. For the synthesis of aryl ethers, the Williamson ether synthesis is a classic and widely used method. byjus.comwikipedia.orgmasterorganicchemistry.com This reaction involves an alkoxide ion acting as the nucleophile, which attacks an electrophilic carbon, typically of an alkyl halide. wikipedia.org

In the context of synthesizing this compound, the phenoxide derived from 3,5-dichlorophenol would act as the nucleophile, attacking an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-chloropropane). The reaction is facilitated by the presence of a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion. khanacademy.org

For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of electron-withdrawing groups. pressbooks.pub The two chlorine atoms on the phenol ring in 3,5-dichlorophenol serve this purpose, making the aromatic ring more susceptible to nucleophilic attack. The reaction mechanism involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. pressbooks.publibretexts.org

Optimization of Reaction Conditions for Yield and Purity

Optimizing the reaction conditions for the etherification step is crucial for maximizing the yield and purity of the final product. Key parameters that can be adjusted include the choice of base, solvent, temperature, and reaction time. byjus.com

Common bases used in Williamson ether synthesis include sodium hydroxide, potassium carbonate, and sodium hydride. gordon.eduprepchem.com The choice of solvent is also critical, with polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often being effective for SNAr reactions. masterorganicchemistry.comscientificupdate.com The reaction temperature and duration are also important variables to control to ensure the reaction goes to completion while minimizing side reactions. byjus.com For instance, the O-alkylation of phenol has been optimized at a temperature of 280°C with a reaction time of up to 5 hours to achieve high conversion and selectivity. mdpi.com

Table 2: General Conditions for Williamson Ether Synthesis

ParameterTypical Conditions
BaseKOH, K2CO3, NaH
SolventAcetonitrile, DMF, THF, DMSO
Temperature50-100 °C
Reaction Time1-8 hours

Development of Novel Synthetic Pathways

While the established routes to this compound are effective, research into novel synthetic pathways continues. These efforts aim to improve efficiency, reduce environmental impact, and potentially discover new chemical properties and applications. One area of exploration is the use of different catalytic systems to facilitate the key reaction steps. For example, copper-catalyzed Ullmann-type reactions are an alternative to the traditional Williamson ether synthesis for forming aryl ethers. scientificupdate.com Additionally, advancements in understanding reaction mechanisms, such as the role of radical intermediates in nucleophilic aromatic substitution, could open up new avenues for synthesis. osti.gov The development of methods for predicting novel synthetic pathways using computational tools is also an emerging area that could lead to innovative and more efficient syntheses of this and other complex molecules. researchgate.net

Catalytic Coupling Reactions in Aryl Ether Synthesis

Catalytic cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient routes to C-O bond formation. The Ullmann condensation, a copper-catalyzed reaction, and palladium-catalyzed couplings are the most prominent methods for the synthesis of aryl ethers. wikipedia.orgorganic-chemistry.org

The Ullmann-type reaction involves the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst, often at elevated temperatures. wikipedia.org For the synthesis of this compound, this would typically involve the reaction of a 3,5-dichloro-4-halophenol with isopropanol (B130326) or an isopropyl halide in the presence of a copper catalyst and a base. Modern variations of the Ullmann reaction often utilize soluble copper catalysts with specific ligands, which can lead to milder reaction conditions and improved yields.

Palladium-catalyzed C-O cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been adapted for ether synthesis. These reactions typically employ a palladium catalyst with a specialized phosphine (B1218219) ligand to couple an aryl halide or triflate with an alcohol. This methodology is known for its high functional group tolerance and broad substrate scope.

A common and straightforward laboratory-scale approach for the synthesis of such ethers is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. numberanalytics.comorganic-chemistry.orgresearchgate.net In the context of this compound, this would entail the reaction of 3,5-dichlorophenol with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base. vaia.com To enhance the efficiency of this reaction, especially with hindered phenols, phase transfer catalysis can be employed. numberanalytics.com Phase transfer catalysts facilitate the transfer of the phenoxide ion from an aqueous or solid phase to the organic phase containing the alkyl halide, thereby increasing the reaction rate. numberanalytics.com

Reaction Reactants Catalyst/Reagents Key Features
Ullmann Condensation Aryl Halide + Alcohol/PhenolCopper Catalyst, BaseHigh temperatures often required; modern methods use ligands for milder conditions. wikipedia.org
Buchwald-Hartwig Etherification Aryl Halide/Triflate + AlcoholPalladium Catalyst, Phosphine Ligand, BaseHigh functional group tolerance, broad scope.
Williamson Ether Synthesis Phenol + Alkyl HalideBase (e.g., K2CO3, NaH)Classic SN2 reaction; suitable for primary and some secondary alkyl halides. numberanalytics.comorganic-chemistry.org
Phase Transfer Catalyzed Williamson Synthesis Phenol + Alkyl HalideBase, Phase Transfer Catalyst (e.g., Quaternary Ammonium Salt)Enhanced reaction rates for heterogeneous systems. numberanalytics.com

Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles can be applied to generate highly functionalized aryl ethers. For instance, a one-pot reaction involving a dihalophenol, an alcohol, and a third component could potentially be designed to construct the target molecule or a more complex derivative in a single step.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations, where the product of one reaction becomes the substrate for the next. These processes can rapidly build molecular complexity from simple starting materials. A potential cascade approach to a functionalized analog of this compound could involve an initial etherification followed by an intramolecular cyclization or rearrangement, triggered by the newly introduced functionality or a change in reaction conditions. For example, a cascade process integrating a hexadehydro Diels–Alder (HDDA) reaction with alkynyliodanation has been reported for the efficient synthesis of highly substituted aryl-λ3-iodanes, which can be precursors to complex aromatic frameworks. thieme-connect.de

Chemical Transformations and Analog Synthesis Based on the Core Structure

The presence of a reactive phenolic hydroxyl group and an isopropoxy side chain on the 3,5-dichloro-substituted aromatic ring provides multiple avenues for further chemical modification and the synthesis of a diverse range of analogs.

Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional handle for a variety of chemical transformations.

Esterification: The hydroxyl group can be readily converted to an ester through reaction with carboxylic acids, acid chlorides, or anhydrides. This reaction is often catalyzed by an acid or a coupling agent. For instance, reaction with acetyl chloride would yield 3,5-dichloro-4-(propan-2-yloxy)phenyl acetate.

Etherification: Further etherification of the phenolic hydroxyl group can be achieved using methods such as the Williamson ether synthesis. organic-chemistry.org This would involve deprotonation of the phenol with a base, followed by reaction with an alkyl halide to introduce a second ether linkage. For example, reaction with methyl iodide after deprotonation would yield 1,3-dichloro-2-isopropoxy-5-methoxybenzene.

Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. However, in this compound, the positions ortho and para to the hydroxyl group are already substituted. Therefore, further electrophilic substitution on the aromatic ring would be challenging and likely require harsh conditions.

Transformation Reagent(s) Product Type
Esterification Carboxylic Acid, Acid Chloride, or AnhydridePhenyl Ester
Etherification Alkyl Halide, BaseDiaryl or Alkyl Aryl Ether

Derivatization of the Isopropoxy Side Chain

The isopropoxy group, while generally less reactive than the phenolic hydroxyl group, can also be a site for chemical modification.

Cleavage of the Ether Linkage: Aryl alkyl ethers can be cleaved under strongly acidic conditions, typically using hydrobromic acid (HBr) or hydroiodic acid (HI). chemrxiv.orgacs.org In the case of this compound, this reaction would likely yield 3,5-dichloro-1,4-dihydroxybenzene (3,5-dichlorohydroquinone) and 2-halopropane. The mechanism proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide on the isopropyl group. chemrxiv.orgacs.org

C-H Functionalization: Recent advances in catalysis have enabled the direct functionalization of C-H bonds. The isopropoxy group possesses a tertiary C-H bond at the position alpha to the ether oxygen, as well as primary C-H bonds on the two methyl groups. Photocatalytic methods have been developed for the selective functionalization of the α-C-H bond of aryl alkyl ethers. researchgate.netnih.gov This could allow for the introduction of various functional groups at this position, leading to a range of novel derivatives. For example, a photoredox-mediated reaction could potentially be used to introduce an aryl group at the α-position of the isopropoxy side chain. nih.gov

Radical Reactions: The C-H bonds of the isopropoxy group can also be susceptible to radical abstraction under appropriate conditions. This could initiate a variety of transformations, including the introduction of halogens or other functional groups via radical chain processes.

Transformation Reagent(s)/Conditions Product Type
Ether Cleavage HBr or HIDihydroxyphenol and Alkyl Halide chemrxiv.orgacs.org
α-C-H Functionalization Photocatalyst, Light, Functionalizing Agentα-Substituted Isopropoxy Ether researchgate.netnih.gov
Radical Halogenation Radical Initiator, Halogen SourceHalogenated Isopropoxy Side Chain

Advanced Spectroscopic and Structural Characterization of 3,5 Dichloro 4 Propan 2 Yloxy Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy would provide definitive information on the connectivity and spatial arrangement of atoms within the 3,5-Dichloro-4-(propan-2-yloxy)phenol molecule.

The ¹H NMR spectrum would be expected to show distinct signals corresponding to the different proton environments in the molecule. The aromatic region would likely display a singlet for the two equivalent protons on the dichlorinated benzene (B151609) ring. The isopropyl group would exhibit a septet for the single methine proton and a doublet for the six equivalent methyl protons. The chemical shifts of these signals would be influenced by the electron-withdrawing effects of the chlorine atoms and the oxygen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH 6.8 - 7.2 s
Isopropyl CH 4.4 - 4.8 sept
Isopropyl CH₃ 1.2 - 1.5 d

Note: This is a predicted data table. Actual experimental values may vary.

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom would produce a distinct signal. The chemical shifts would be indicative of the electronic environment of each carbon. For instance, the carbon atoms bonded to chlorine and oxygen would be expected to resonate at lower fields (higher ppm values).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C-O (Aromatic) 150 - 160
C-Cl 125 - 135
Aromatic CH 115 - 125
Isopropyl CH 70 - 80

Note: This is a predicted data table. Actual experimental values may vary.

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for example, the coupling between the isopropyl methine proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This would establish direct one-bond correlations between protons and the carbons they are attached to.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy provides a "fingerprint" of the molecule by probing the vibrational modes of its bonds.

The Infrared (IR) and Raman spectra would exhibit characteristic absorption bands corresponding to the stretching vibrations of specific bonds. The C-O stretching frequency of the ether linkage and the phenolic C-O bond would be observable, as would the C-Cl stretching frequencies.

Table 3: Expected Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
C-O (ether) Stretch 1200 - 1300
C-O (phenol) Stretch 1150 - 1250
C-Cl Stretch 600 - 800

Note: This is a predicted data table. Actual experimental values may vary.

The substituted benzene ring would give rise to a series of characteristic vibrational modes. These include C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, typically in the 1400-1600 cm⁻¹ region. The substitution pattern on the ring would also influence the positions and intensities of overtone and combination bands in the 1600-2000 cm⁻¹ region, providing further structural confirmation.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization.

The primary fragmentation would likely involve the propyloxy side chain. Two main initial fragmentation mechanisms are plausible:

Alpha-cleavage: Homolytic cleavage of the C-C bond adjacent to the ether oxygen, leading to the loss of a methyl radical (•CH₃) is less likely. More probable is the cleavage of the oxygen-isopropyl bond, resulting in the loss of an isopropyl radical (•C₃H₇), yielding a stable dichlorophenoxy cation.

McLafferty-type rearrangement: Cleavage of the ether bond can also occur via a rearrangement, leading to the elimination of a neutral propene molecule (C₃H₆) and the formation of a 3,5-dichlorophenol (B58162) radical cation.

Following the initial loss of the side chain, the resulting dichlorophenol cation would undergo further fragmentation characteristic of phenols, such as the loss of a carbon monoxide (CO) molecule or a formyl radical (•CHO). libretexts.orgdocbrown.info The presence of two chlorine atoms will produce characteristic isotopic patterns (³⁵Cl and ³⁷Cl) for chlorine-containing fragments, which aids in their identification.

Table 1: Proposed Diagnostic Fragmentation Pathways for this compound

Proposed Fragment Ion (m/z)Proposed FormulaProposed Fragmentation Pathway
220/222/224[C₉H₁₀Cl₂O₂]⁺•Molecular Ion [M]⁺•
178/180/182[C₆H₄Cl₂O]⁺•Loss of propene (C₃H₆) via rearrangement
177/179/181[C₆H₃Cl₂O]⁺Loss of isopropyl radical (•C₃H₇)
150/152/154[C₅H₄Cl₂]⁺•Loss of CO from the [M-C₃H₆]⁺• ion
149/151[C₅H₂Cl₂O]⁺Loss of •CHO from the [M-C₃H₇]⁺ ion

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion and its fragments, which allows for the unambiguous determination of their elemental composition. For this compound, HRMS would be used to confirm the molecular formula C₉H₁₀Cl₂O₂. The calculated exact mass can be compared against the experimentally measured mass to a precision of a few parts per million (ppm), confirming the identity of the compound and distinguishing it from other isomers or compounds with the same nominal mass.

Table 2: Calculated Elemental Composition and Exact Mass

Molecular FormulaIsotope CompositionCalculated Exact Mass (Da)
C₉H₁₀Cl₂O₂¹²C₉¹H₁₀³⁵Cl₂¹⁶O₂219.99948
¹²C₉¹H₁₀³⁵Cl³⁷Cl¹⁶O₂221.99653
¹²C₉¹H₁₀³⁷Cl₂¹⁶O₂223.99358

Electronic Spectroscopy (UV-Vis) for Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions and conjugated systems. The primary chromophore in this compound is the substituted benzene ring.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic ring. Benzene itself displays two main absorption bands: the intense E₂ band (¹Lₐ) around 204 nm and the weaker, fine-structured B band (¹Lₑ) around 254 nm.

In this compound, the hydroxyl (-OH), propyloxy (-OC₃H₇), and chlorine (-Cl) substituents act as auxochromes. These groups possess non-bonding electrons (n-electrons) that can interact with the π-system of the benzene ring, typically causing a bathochromic (red) shift to longer wavelengths and an increase in molar absorptivity (a hyperchromic effect) for both the ¹Lₐ and ¹Lₑ bands. researchgate.net The phenolic hydroxyl and alkoxy groups are strong activating groups and are expected to significantly shift the absorption maxima. The cumulative effect of these substituents will determine the final position and intensity of the absorption bands. It is also possible to observe n → π* transitions, although these are generally much weaker than π → π* transitions.

Table 3: Expected Electronic Transitions for this compound

Transition TypeAssociated ChromophoreExpected Wavelength (λmax) RegionDescription
π → πSubstituted Benzene Ring~210-230 nmCorresponds to the primary ¹Lₐ band, shifted bathochromically from benzene.
π → πSubstituted Benzene Ring~270-290 nmCorresponds to the secondary ¹Lₑ band, shifted bathochromically and likely losing its fine structure.
n → πOxygen and Chlorine lone pairsLonger wavelengths, low intensityWeak transition involving the promotion of a non-bonding electron to an anti-bonding π orbital. Often obscured by stronger π → π* bands.

X-ray Diffraction Analysis for Solid-State Structural Determination (if crystalline)

Should this compound form a stable, single crystal of sufficient quality, X-ray diffraction analysis would provide the definitive three-dimensional structure of the molecule in the solid state.

A search of crystallographic databases indicates that the crystal structure of this compound has not been reported. However, if a structure were to be determined, the analysis would yield precise data on bond lengths, bond angles, and torsion angles. This would reveal the exact conformation of the molecule, including the orientation of the propyloxy group relative to the plane of the aromatic ring.

Furthermore, the analysis would elucidate the crystal packing and identify key intermolecular interactions that stabilize the solid-state structure. Given the functional groups present, several types of interactions would be anticipated:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and could form O-H···O bonds with the oxygen of a neighboring molecule, potentially leading to the formation of chains or dimers.

Halogen Bonding: The chlorine atoms could act as halogen bond donors, interacting with electronegative atoms on adjacent molecules.

π-π Stacking: The aromatic rings could stack in parallel or offset arrangements, contributing to crystal stability. researchgate.net

This detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions in a condensed phase.

Analysis of Intermolecular Interactions and Packing Arrangements

A comprehensive analysis of the intermolecular interactions and crystal packing arrangements of this compound cannot be presented as the crystal structure has not been experimentally determined and reported in publicly accessible databases. The elucidation of these features requires single-crystal X-ray diffraction analysis, which provides precise atomic coordinates and allows for the detailed study of:

Halogen Bonding: The chlorine atoms on the aromatic ring could participate in halogen bonding, acting as electrophilic regions that interact with nucleophilic sites on adjacent molecules.

π-Interactions: The aromatic ring could engage in π-π stacking or C-H···π interactions, which would contribute to the stability of the crystal lattice.

Without experimental data, any description of these interactions would be purely speculative and would not meet the required standards of a scientifically accurate and authoritative article.

Computational Chemistry and Theoretical Modeling of 3,5 Dichloro 4 Propan 2 Yloxy Phenol

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3,5-Dichloro-4-(propan-2-yloxy)phenol, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms—the optimized geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. The resulting data would typically include precise bond lengths, bond angles, and dihedral angles, which define the molecule's shape. Such studies on analogous chlorinated phenols often utilize functionals like B3LYP with basis sets such as 6-311+G(d,p) to achieve a balance of accuracy and computational cost.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy and Spatial Distribution

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. An analysis of this compound would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution across the molecule. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and reactivity.

Electrostatic Potential (ESP) Surface Analysis for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (ESP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. The ESP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. For this compound, regions of negative potential (typically colored red) would indicate electron-rich areas susceptible to electrophilic attack, such as around the oxygen atoms. Regions of positive potential (blue) would signify electron-poor areas prone to nucleophilic attack. This analysis is vital for predicting intermolecular interactions.

Theoretical Vibrational Frequency Calculations and Correlation with Experimental Spectra

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. For this compound, theoretical frequency calculations would be performed on the optimized geometry. The calculated frequencies and their corresponding vibrational modes (e.g., stretching, bending) would then be compared with experimental spectroscopic data, if available. This correlation helps in the definitive assignment of spectral bands to specific molecular motions.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular mechanics and dynamics offer insights into the physical movements and conformational possibilities of a molecule over time.

Simulations of Intermolecular Interactions and Self-Assembly Behavior

The non-covalent interactions governing the behavior of this compound are critical in determining its physical properties, such as melting point and solubility, as well as its tendency to self-assemble into larger supramolecular structures. Computational simulations, particularly molecular dynamics (MD) and quantum chemical calculations, are instrumental in dissecting these forces.

The primary intermolecular interactions expected for this compound include:

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a classic hydrogen bond donor. It can interact with acceptor sites on neighboring molecules, such as the oxygen of the ether linkage or the hydroxyl group itself, leading to the formation of dimers, chains, or more complex networks.

Halogen Bonding: The chlorine atoms on the aromatic ring can act as electrophilic regions (σ-holes) and participate in halogen bonds with nucleophilic sites on adjacent molecules. These interactions, though weaker than traditional hydrogen bonds, can play a significant role in directing crystal packing and molecular recognition.

Van der Waals Forces: Dispersive forces are ubiquitous and contribute significantly to the cohesion in the condensed phase.

Molecular dynamics simulations can model the temporal evolution of a system of this compound molecules, revealing preferred orientations and aggregation patterns. By analyzing radial distribution functions and interaction energies, researchers can quantify the strength and prevalence of different intermolecular contacts. Such simulations can predict whether the molecules will form amorphous aggregates or ordered crystalline lattices, providing a theoretical basis for understanding nucleation and crystal growth. rsc.org

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR modeling establishes a mathematical correlation between the chemical structure of a molecule and its physicochemical or spectroscopic properties. nih.gov These models are invaluable for predicting the properties of new or untested compounds, thereby accelerating research and reducing the need for extensive experimentation.

Development of Predictive Models for Chemical and Spectroscopic Properties

For this compound, QSPR models can be developed to predict a range of properties. The general workflow involves:

Data Set Compilation: Gathering experimental data for a series of related halogenated phenol (B47542) ethers.

Descriptor Calculation: Computing a large number of molecular descriptors for each compound in the dataset.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Deep Belief Networks) to build a predictive equation. nih.gov

Validation: Rigorously testing the model's predictive power using internal (cross-validation) and external validation sets.

Predictive models for this class of compounds could target properties such as:

Spectroscopic Shifts: Predicting 13C and 1H NMR chemical shifts. Descriptors would likely include those related to the electronic environment of each atom. Computational studies on similar dichlorinated compounds have shown that deshielding effects due to electronegative chlorine atoms and hydrogen bonding significantly influence chemical shifts. asianresassoc.org

Partition Coefficients (logP): Estimating the hydrophobicity of the molecule, which is crucial for environmental fate modeling.

Boiling Point and Vapor Pressure: Predicting physical properties based on descriptors related to molecular size, shape, and intermolecular forces.

Derivation and Interpretation of Molecular Descriptors Relevant to Halogenated Phenol Ethers

The selection of appropriate molecular descriptors is the cornerstone of a successful QSPR model. For halogenated phenol ethers like this compound, relevant descriptors fall into several categories:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching (e.g., Wiener index, Kier & Hall connectivity indices).

Geometrical Descriptors: These 3D descriptors are calculated from the optimized molecular geometry and include molecular volume, surface area, and moments of inertia.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide insight into the electronic structure. For halogenated compounds, these are particularly important. mdpi.com Relevant descriptors include:

HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) relate to the molecule's ability to donate or accept electrons.

Atomic Charges: The partial charge on each atom, which can indicate sites for electrostatic interactions.

Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential on the molecule's surface, identifying electrophilic and nucleophilic regions. researchgate.netfigshare.com

The interpretation of these descriptors provides chemical insight. For instance, a QSPR model for toxicity might show a positive correlation with the LUMO energy, suggesting that molecules more resistant to accepting electrons are less toxic. For halogenated ethers, descriptors related to electronegativity and polarizability are often significant. mdpi.com

Table 1: Hypothetical Molecular Descriptors for QSPR Modeling of this compound This table presents calculated values for illustrative purposes, based on typical ranges for similar molecules.

Descriptor Category Descriptor Name Hypothetical Value Interpretation
Topological Wiener Index 1152 Relates to molecular branching and size.
Geometrical Molecular Surface Area (Ų) 215.4 Influences solubility and interaction potential.
Quantum Chemical HOMO Energy (eV) -9.85 Relates to ionization potential and electron-donating ability.
Quantum Chemical LUMO Energy (eV) -1.23 Relates to electron affinity and electrophilicity.
Quantum Chemical Dipole Moment (Debye) 2.78 Indicates overall molecular polarity.
Electronic LogP 4.1 Measure of hydrophobicity.

Mechanistic Computational Studies of Chemical Reactions

Computational chemistry provides a virtual laboratory to investigate the step-by-step mechanisms of chemical reactions, including mapping potential energy surfaces, identifying transition states, and calculating reaction kinetics.

Investigation of Proposed Synthetic Reaction Pathways

A plausible and common synthetic route to this compound is the Ullmann condensation or a similar copper-catalyzed etherification reaction. nih.govmdpi.com This would involve the reaction of a 3,5-dichlorophenol (B58162) derivative with an isopropyl halide, or the reaction of a 4-halo-3,5-dichlorophenol with isopropoxide.

A computational investigation of this pathway would typically involve Density Functional Theory (DFT) calculations to:

Model Reactants, Intermediates, and Products: Optimize the 3D geometry of all species involved in the reaction.

Locate Transition States (TS): Identify the highest energy point along the reaction coordinate for each elementary step. This is crucial for understanding the reaction's feasibility.

Calculate Activation Energies (Ea): Determine the energy barrier for the reaction by calculating the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction.

For a copper-catalyzed Ullmann-type synthesis, computational modeling can help elucidate the role of the catalyst, including the nature of the active catalytic species (e.g., Cu(I) complexes) and the mechanism of oxidative addition and reductive elimination steps. nih.gov

Modeling of Potential Chemical Degradation Mechanisms

Understanding the environmental fate of this compound requires knowledge of its degradation pathways. Computational modeling can predict the most likely mechanisms of chemical breakdown, such as oxidation, hydrolysis, or photolysis.

For chlorinated phenols, degradation often proceeds via radical mechanisms. nih.gov Computational studies can model these processes by investigating reactions with key environmental oxidants like the hydroxyl radical (•OH). Potential degradation pathways that could be modeled include:

Hydrogen Abstraction: The •OH radical can abstract the hydrogen atom from the phenolic group, forming a phenoxyl radical. The energy barrier for this process can be calculated to assess its likelihood.

Radical Addition: The •OH radical can add to the aromatic ring at various positions. DFT calculations can determine the preferred sites of addition by comparing the activation energies for each possible pathway.

Ether Bond Cleavage: The model can explore the energetics of breaking the C-O bond of the isopropoxy group.

Dechlorination: The mechanism for the removal of chlorine atoms, which is a key step in detoxification, can be investigated.

By comparing the calculated activation energies for these different pathways, a predictive model of the compound's degradation can be constructed, identifying the most likely initial steps and subsequent breakdown products. nih.gov

Structure Reactivity and Structure Function Relationship Studies Non Biological Applications of 3,5 Dichloro 4 Propan 2 Yloxy Phenol

Influence of Halogenation on Aromatic Ring Reactivity

The presence of two chlorine atoms on the aromatic ring of 3,5-Dichloro-4-(propan-2-yloxy)phenol significantly modifies its chemical properties compared to unsubstituted phenol (B47542).

Impact of Chlorine Substituents on Electrophilic and Nucleophilic Substitution

The chlorine substituents have a dual role in electrophilic aromatic substitution reactions. While they are deactivating due to their inductive electron-withdrawing effect, which reduces the electron density of the aromatic ring, they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. In electrophilic aromatic substitution, an electrophile attacks the aromatic ring, leading to the formation of a sigma complex or arenium ion. byjus.com The rate of these reactions is highly pH-dependent. gfredlee.com The reaction of phenols with hypochlorous acid (HOCl) occurs through an electrophilic attack on an aromatic carbon, yielding chlorine-substituted products. nih.gov The primary products from the reaction between phenol and chlorine are 2- and 4-chlorophenol, resulting from the preferential attack of HOCl at the ortho and para positions. nih.gov Subsequent reactions can lead to the formation of dichlorophenols and eventually 2,4,6-trichlorophenol. nih.gov

Conversely, the electron-withdrawing nature of the chlorine atoms activates the aromatic ring for nucleophilic aromatic substitution, a reaction that is typically difficult for phenols. libretexts.org Nucleophilic aromatic substitution is favored by electron-withdrawing substituents that can stabilize the intermediate carbanion. libretexts.org For a nucleophilic aromatic substitution to occur, the aromatic ring generally needs an electron-withdrawing substituent positioned ortho or para to the leaving group to stabilize the anion intermediate through resonance. libretexts.org

Modulation of Acidity and Proton Transfer Characteristics

The acidity of the phenolic hydroxyl group is enhanced by the presence of the two electron-withdrawing chlorine atoms. This is due to the inductive effect of the chlorine atoms, which helps to stabilize the resulting phenoxide anion after deprotonation. The strength of the coordination bond between a phenol and a metal cation, such as Fe³⁺, has been correlated to the pKa of the phenol, with more acidic phenols forming weaker C-O bonds. oup.comoup.com Research on the adsorption of substituted phenols on iron oxides indicates that the quantity of adsorption can be inversely related to the pKa of the phenols, with more acidic phenols adsorbing more strongly from solution. oup.comoup.com

Table 1: Predicted Acidity of Substituted Phenols

Compound Substituents Predicted Effect on Acidity
Phenol None Baseline
3,5-Dichlorophenol (B58162) Two chlorine atoms Increased acidity
4-Isopropoxyphenol One isopropoxy group Decreased acidity
This compound Two chlorine atoms, one isopropoxy group Acidity influenced by the balance of electron-withdrawing and donating effects

Role of the Isopropoxy Moiety in Molecular Recognition and Interfacial Behavior

The isopropoxy group, being bulkier than a methoxy (B1213986) or ethoxy group, introduces steric considerations and specific non-covalent interaction capabilities.

Investigation of Non-Covalent Interactions (e.g., hydrogen bonding, halogen bonding, π-stacking)

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. numberanalytics.com These interactions, including hydrogen bonding, halogen bonding, and π-stacking, are crucial for the self-assembly of molecules into larger, organized structures. numberanalytics.com The hydroxyl group of this compound can act as a hydrogen bond donor, while the oxygen of the isopropoxy group and the chlorine atoms can act as hydrogen bond acceptors.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. Halogen bonding has been utilized in the formation of two-dimensional compact supramolecular networks on silicon surfaces. researchgate.net The chlorine atoms in this compound can participate in halogen bonding, influencing the self-assembly of the molecule. The self-assembly of halogenated organic molecules can be influenced by the number and position of the halogen substituents. mdpi.com

Surface Adsorption and Self-Assembly Phenomena

The adsorption of phenols onto surfaces is influenced by factors such as the properties of the adsorbent, the physicochemical characteristics of the phenol, and the solution conditions. researchgate.net Studies on the adsorption of phenol and substituted phenols by iron oxides have shown that adsorption from an aqueous solution can be weak. oup.comoup.com The presence of water can also impact the level of adsorption, suggesting a competition between water and phenol molecules for surface ligand positions. oup.comoup.com The self-assembly of halogenated molecules on surfaces can lead to the formation of ordered nanostructures. researchgate.net For instance, the self-assembly of asymmetrically substituted phenazines with halogen substituents showed that the type of halogen influenced the resulting morphology. rsc.org

Exploration as a Building Block for Functional Materials

Organic building blocks are functionalized molecules used for the bottom-up assembly of molecular architectures. sigmaaldrich.com Phenolic compounds are utilized as building blocks for liquid crystals. The reactivity of the hydroxyl and chloro-substituted aromatic ring of this compound makes it a potential candidate as a building block for the synthesis of more complex functional materials. For example, the hydroxyl group can be used for esterification or etherification reactions, while the aromatic ring can undergo further substitution reactions. The presence of the dichlorinated ring and the isopropoxy group can impart specific properties, such as thermal stability or solubility, to the resulting materials. This compound could potentially be used in the synthesis of polymers or other functional organic materials where halogenation is desired to enhance properties like flame retardancy or to modify electronic characteristics. chemrxiv.orgnih.gov

Table 2: Potential Reactions for Functional Material Synthesis

Functional Group Potential Reaction Resulting Linkage
Hydroxyl Esterification Ester
Hydroxyl Williamson Ether Synthesis Ether
Aromatic Ring Electrophilic Substitution C-C, C-N, C-S, etc.
Aromatic Ring Nucleophilic Substitution C-O, C-N, etc.

No Publicly Available Research Found on the Non-Biological Applications of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research or data could be located regarding the non-biological applications of the chemical compound this compound in the areas of polymer science or materials engineering.

Extensive queries aimed at uncovering information on its use as a monomer or cross-linker in polymer architectures, or its application in the design of novel organic frameworks, did not yield any relevant studies. Similarly, searches for structure-reactivity and structure-function relationship studies, including the strategic variation of its substituents for modulating chemical reactivity and computational screenings for optimized chemical behavior, returned no specific results for this particular compound.

The requested article, which was to be structured around detailed research findings on these topics, cannot be generated due to the absence of foundational research on this compound in these non-biological contexts.

While general principles of polymer chemistry and materials science govern the behavior of substituted phenols, the strict requirement to focus solely on "this compound" prevents the inclusion of information on related but distinct compounds. For instance, while some research exists on compounds with similar structural motifs, such as other halogenated phenols, any discussion of these would fall outside the explicit scope of the requested article.

Therefore, the following sections of the proposed article outline remain unpopulated due to a lack of available scientific data:

Rational Design Principles for Modulating Chemical Reactivity and Material Performance

Computational Screening for Optimized Chemical Behavior

It is possible that research on this compound exists in proprietary industrial databases or has not yet been published in the public domain. However, based on currently accessible scientific and scholarly sources, there is no information to fulfill the requirements of the requested article.

Advanced Analytical and Environmental Chemistry Perspectives Focused on Fundamental Chemical Processes

Development of High-Resolution Analytical Methods

The accurate identification and quantification of 3,5-Dichloro-4-(propan-2-yloxy)phenol in various matrices necessitate the development of high-resolution analytical methods. Given its chemical structure—a chlorinated phenol (B47542) with an ether linkage—standard methods developed for other chlorophenols can be adapted and optimized for its analysis.

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from its isomers. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the analyte.

Gas Chromatography (GC):

GC is a powerful technique for the separation of volatile and semi-volatile compounds. For the analysis of chlorophenols, GC is a well-established method. epa.gov Due to the phenolic hydroxyl group, derivatization is sometimes employed to improve peak shape and reduce tailing, although analysis of underivatized phenols is also common. epa.gov The separation of dichlorophenol isomers can be challenging but has been achieved using specialized stationary phases. For instance, studies on dichlorophenol isomers have demonstrated that the choice of the GC column's stationary phase is critical for achieving separation. rsc.org For this compound, a non-polar or medium-polarity column, such as one with a 5% diphenyl/95% dimethyl polysiloxane phase, would be a suitable starting point for method development. thermofisher.com

Purity Assessment: GC with a flame ionization detector (FID) can be used for the purity assessment of bulk samples of this compound. The area percentage of the main peak relative to the total area of all peaks provides an estimation of purity.

Isomer Separation: The separation of this compound from other dichlorophenol isomers or positional isomers of the propan-2-yloxy group would require a high-resolution capillary column. The elution order of dichlorophenol isomers is dependent on their boiling points and interaction with the stationary phase. rsc.org For example, a study on dichlorophenol isomers showed different elution orders on different stationary phases, highlighting the importance of column selection for specific isomer separations. rsc.org

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For phenolic compounds, reversed-phase HPLC is the most common approach.

Purity Assessment: An HPLC system equipped with a UV detector can be used for the purity assessment of this compound. The compound is expected to have a strong UV absorbance due to its aromatic ring. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water on a C18 column is a typical starting point for method development. nih.govoup.com

Isomer Separation: HPLC can also be effective for the separation of isomers. The separation of chlorophenol isomers by HPLC has been demonstrated, and the mobile phase composition can be optimized to achieve the desired resolution. tandfonline.com For this compound, the separation from its isomers would depend on the subtle differences in their polarity and interaction with the stationary phase.

Below is a hypothetical data table illustrating typical starting conditions for GC and HPLC analysis of a dichlorophenol derivative like this compound, based on methods for similar compounds.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)150 mm x 4.6 mm ID, 5 µm particle size (e.g., C18)
Injector Temperature 250 °CN/A
Oven Temperature Program 80 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 minIsothermal at 40 °C or gradient elution
Carrier Gas Helium at 1 mL/minN/A
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)UV-Vis Detector (e.g., at 280 nm) or Mass Spectrometer (MS)
Mobile Phase N/AAcetonitrile/Water gradient

For the trace analysis and unambiguous identification of this compound in complex environmental matrices, hyphenated techniques that couple the separation power of chromatography with the high sensitivity and selectivity of mass spectrometry are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust and widely used technique for the analysis of chlorophenols in environmental samples. thermofisher.comdphen1.com The mass spectrometer provides structural information, allowing for confident identification of the target compound.

Trace Analysis: In selected ion monitoring (SIM) mode, GC-MS can achieve very low detection limits, making it suitable for trace analysis of this compound in water, soil, and other environmental samples. researchgate.net

Identification: The mass spectrum of this compound would exhibit a characteristic molecular ion peak and fragmentation pattern, which can be used for its definitive identification. For dichlorophenols, the mass spectra typically show a molecular ion peak and peaks corresponding to the loss of chlorine and other fragments. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS has become the method of choice for the analysis of many organic pollutants in environmental samples due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization. shimadzu.comjasco-global.com

Trace Analysis: Using multiple reaction monitoring (MRM) mode, LC-MS/MS can provide extremely low detection limits and high selectivity, even in complex matrices. researchgate.net This would be the preferred method for quantifying trace levels of this compound in environmental samples.

Identification: The precursor ion (the molecular ion of the target compound) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This provides a high degree of confidence in the identification of the analyte. For chlorinated phenols, a common fragmentation pathway is the loss of HCl. unl.pt

The following table summarizes the expected performance of these hyphenated techniques for the analysis of a compound like this compound.

TechniqueModeTypical Limit of Detection (LOD)Key Advantages
GC-MS Selected Ion Monitoring (SIM)low ng/L to µg/LHigh resolution, well-established methods for phenols.
LC-MS/MS Multiple Reaction Monitoring (MRM)sub-ng/L to ng/LHigh sensitivity and selectivity, no derivatization needed.

Mechanistic Studies of Abiotic Chemical Degradation Pathways

Understanding the abiotic degradation pathways of this compound is crucial for predicting its environmental fate and persistence. The primary abiotic degradation mechanisms for chlorinated aromatic compounds in the environment are photolysis, oxidation, and reduction.

The photochemical stability of this compound will be influenced by its ability to absorb UV radiation and undergo subsequent chemical reactions. The presence of the aromatic ring and chlorine substituents suggests that it will be susceptible to photodegradation.

Direct Photolysis: The compound is expected to absorb light in the environmentally relevant UV spectrum, leading to the cleavage of the carbon-chlorine bond or the ether linkage. Studies on other dichlorophenols have shown that direct photolysis can be a significant degradation pathway. sci-hub.se

Indirect Photolysis: In natural waters, indirect photolysis can occur through reactions with photochemically generated reactive species such as hydroxyl radicals (•OH) and singlet oxygen. acs.org

Identification of Degradation Products:

The degradation of dichlorophenols can lead to a variety of products. For 2,4-dichlorophenol, photodegradation has been shown to produce hydroquinone, benzoquinone, and other chlorinated phenols through dechlorination and hydroxylation reactions. researchgate.net Based on these findings, the photodegradation of this compound could be expected to yield products such as:

Monochlorinated and dechlorinated phenols resulting from the cleavage of C-Cl bonds.

Hydroxylated derivatives from the addition of hydroxyl radicals to the aromatic ring.

Ring cleavage products, such as smaller organic acids, under more extensive irradiation.

Products resulting from the cleavage of the ether bond, which would yield 3,5-dichlorophenol (B58162) and acetone.

A hypothetical table of potential photodegradation products is presented below.

Degradation PathwayPotential Products
Reductive Dechlorination 3-Chloro-4-(propan-2-yloxy)phenol, 4-(Propan-2-yloxy)phenol
Hydroxylation Dichlorohydroxy-(propan-2-yloxy)benzene isomers
Ether Bond Cleavage 3,5-Dichlorophenol, Acetone
Ring Cleavage Aliphatic acids (e.g., maleic acid, oxalic acid)

Oxidative Transformation:

In controlled chemical environments, the oxidation of this compound can be studied using strong oxidizing agents such as hydroxyl radicals, which can be generated via Fenton's reagent (Fe²⁺/H₂O₂) or advanced oxidation processes (AOPs). The reaction of hydroxyl radicals with dichlorophenols is known to be rapid. nih.gov The oxidation process is likely to involve:

Hydroxylation of the aromatic ring: This can lead to the formation of dihydroxy- and trihydroxy-derivatives.

Dechlorination: The chlorine atoms can be replaced by hydroxyl groups.

Ring cleavage: This leads to the formation of smaller, more biodegradable organic compounds.

Reductive Transformation:

Reductive dechlorination is a key transformation pathway for chlorinated aromatic compounds under anaerobic conditions. This process can be mediated by reduced iron species in sediments and soils. acs.org For this compound, reductive dechlorination would involve the sequential removal of chlorine atoms, leading to the formation of monochlorinated and ultimately non-chlorinated phenolic compounds. The position of the chlorine atoms can influence the rate of reduction.

A summary of expected transformation mechanisms is provided in the table below.

TransformationReagents/ConditionsPrimary Mechanism
Oxidation Fenton's Reagent (Fe²⁺/H₂O₂)Hydroxyl radical attack on the aromatic ring
Reduction Zero-valent iron (ZVI), anaerobic conditionsReductive dechlorination

Behavioral Studies in Model Abiotic Systems

Solubility and Partitioning: As a chlorinated phenol, this compound is expected to have low to moderate water solubility, which generally decreases with an increasing number of chlorine atoms. unl.pt The presence of the propan-2-yloxy group will increase its lipophilicity compared to 3,5-dichlorophenol. This will result in a higher octanol-water partition coefficient (Kow), suggesting a tendency to partition into organic matter in soil and sediment.

Sorption: The sorption of phenolic compounds to soil and sediment is influenced by factors such as the organic carbon content of the solid phase and the pH of the aqueous phase. nih.gov At environmental pH values, this compound will exist primarily in its undissociated form, and sorption will be dominated by hydrophobic interactions.

Volatility: The volatility of this compound is expected to be low due to the presence of the polar hydroxyl group, although the ether linkage and chlorine atoms may slightly increase it compared to phenol.

The following table presents estimated physicochemical properties and their implications for the environmental behavior of this compound.

PropertyEstimated Value/BehaviorImplication for Environmental Behavior
Water Solubility Low to moderateLimited mobility in aqueous systems.
Octanol-Water Partition Coefficient (Kow) HighTendency to bioaccumulate and sorb to organic matter.
Vapor Pressure LowNot likely to be significantly transported in the atmosphere.
Sorption to Soil/Sediment Moderate to highLikely to be found associated with solid phases in the environment.

Sorption and Desorption Dynamics on Environmental Adsorbents

The mobility of this compound in soil and aquatic environments is largely controlled by its sorption to solid matrices such as soil organic matter, clay minerals, and sediments. Sorption processes, which include both absorption into the organic matrix and adsorption onto particle surfaces, can significantly reduce the concentration of the compound in the aqueous phase, thereby affecting its bioavailability and transport.

Factors Influencing Sorption:

The extent of sorption is influenced by the physicochemical properties of both the chemical and the adsorbent material. For this compound, key molecular features include the dichlorinated aromatic ring, the hydroxyl group, and the isopropoxy group.

Hydrophobicity: The presence of two chlorine atoms and an isopropoxy group attached to the phenol structure suggests a significant degree of hydrophobicity. This property promotes partitioning from the aqueous phase into the organic matter of soil and sediments. The sorption of similar chlorophenols has been shown to be primarily driven by hydrophobic interactions.

Influence of pH: The acidity of the phenolic hydroxyl group (pKa) is a critical factor. At pH values below the pKa, the compound exists predominantly in its neutral, molecular form, which favors hydrophobic sorption. As the pH increases above the pKa, the hydroxyl group deprotonates to form a phenolate (B1203915) anion. This negatively charged species is generally more water-soluble and less likely to sorb to negatively charged surfaces like clays (B1170129) and organic matter due to electrostatic repulsion. However, it may still interact with positively charged sites on adsorbents.

Adsorbent Characteristics: The organic carbon content of soil and sediment is a primary determinant of sorption for hydrophobic organic compounds. aip.org Soils with higher organic matter content are expected to exhibit stronger sorption of this compound. aloki.hu Clay content and the type of clay minerals also play a role, as these surfaces can provide sites for hydrogen bonding and other specific interactions.

Desorption Dynamics:

Desorption is the process by which a sorbed chemical is released back into the aqueous phase. This process is often not fully reversible, a phenomenon known as hysteresis. The desorption of phenolic compounds from environmental matrices can be influenced by factors such as the polarity and basicity of the solvent (in this case, water). acs.orgacs.org The strength of the initial sorption interactions will dictate the ease of desorption. Stronger interactions, such as those involving hydrogen bonding in addition to hydrophobic partitioning, can lead to slower and less complete desorption.

Illustrative Sorption Data for Related Compounds:

CompoundLog Koc
2,3-Dichlorophenol2.63
2,4-Dichlorophenol2.42–3.98

Data for dichlorophenols are provided for illustrative purposes. Source: cdc.gov

Volatilization and Gas-Phase Chemical Processes

Volatilization:

Volatilization is the transfer of a chemical from a condensed phase (solid or liquid) to the gas phase. For a compound in an aqueous environment, the tendency to volatilize is described by its Henry's Law constant (H). This constant relates the partial pressure of the compound in the air to its concentration in the water at equilibrium. A higher Henry's Law constant indicates a greater tendency to move from water to air.

The Henry's Law constant for this compound is not experimentally determined in the available literature. However, an estimation can be made based on its structural components. The presence of the relatively non-polar dichlorophenyl and isopropoxy groups would contribute to a certain degree of volatility. Conversely, the polar hydroxyl group can engage in hydrogen bonding with water molecules, which would tend to keep the compound in the aqueous phase and lower its volatility.

Illustrative Volatilization Data for Related Compounds:

The following table presents the Henry's Law constants for several dichlorophenols to provide a comparative context for the expected volatility of this compound.

CompoundHenry's Law Constant (atm-m³/mol)
2,3-Dichlorophenol1.6 x 10⁻⁶
3,4-Dichlorophenol4.77 x 10⁻⁷
3,5-Dichlorophenol2.4 x 10⁻⁷

Data for dichlorophenols are provided for illustrative purposes. Sources: cdc.govnih.govnih.gov

Gas-Phase Chemical Processes:

Once in the atmosphere, this compound would be subject to various chemical transformation processes, primarily initiated by reaction with photochemically generated oxidants.

Reaction with Hydroxyl Radicals (•OH): The most significant degradation pathway for phenols in the troposphere is their reaction with hydroxyl radicals. nih.gov The •OH radical can either abstract a hydrogen atom from the phenolic hydroxyl group or add to the aromatic ring. researchgate.net These reactions initiate a cascade of further oxidation steps, leading to the formation of various degradation products, including other phenolic compounds, ring-opened products like carboxylic acids, and secondary organic aerosols. nih.govnih.gov

Reaction with Nitrate (B79036) Radicals (NO₃): During nighttime, in the absence of sunlight, reaction with nitrate radicals can become an important removal process for some atmospheric organic compounds. Phenols are known to react with NO₃.

Reaction with Nitrogen Oxides (NOx): In polluted environments with high concentrations of nitrogen oxides, phenols can undergo reactions to form nitrophenols. acs.orgresearchgate.net These reactions can occur in the gas phase and can contribute to the formation of secondary organic aerosols.

The atmospheric lifetime of this compound will be determined by the rates of these reactions and the atmospheric concentrations of the relevant oxidants. Given the reactivity of the phenolic functional group, it is expected that the atmospheric lifetime of this compound would be relatively short, on the order of hours to days.

Q & A

Q. What are the recommended methods for synthesizing 3,5-Dichloro-4-(propan-2-yloxy)phenol with high purity?

The synthesis of halogenated phenolic derivatives often involves alkylation and decarboxylation steps. A validated approach includes reacting phenolic precursors (e.g., 4-hydroxybenzoic acid derivatives) with alkylating agents (e.g., isopropyl bromide) in the presence of aqueous mineral acids, followed by basification and iterative washings to remove impurities like dimeric or monoalkylated byproducts. For example, describes a method to synthesize 2,6-diisopropyl phenol via alkylation of 4-hydroxybenzoic acid, ensuring high purity by eliminating ether and dimer impurities through controlled reaction conditions . For this compound, analogous protocols with chlorinated precursors and rigorous purification (e.g., recrystallization or column chromatography) are recommended.

Q. How can the molecular structure of this compound be accurately characterized?

Key techniques include:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for halogen-substituted aromatic systems. These tools are robust for small-molecule refinement and handling twinned or high-resolution data .
  • Spectroscopy :
    • IR spectroscopy : Identify functional groups (e.g., O–H, C–Cl stretches) using gas-phase IR data (NIST provides reference spectra for related dichlorophenols) .
    • NMR : Analyze proton environments (e.g., isopropyloxy group splitting patterns) and chlorine substituent effects on aromatic protons.
  • Mass spectrometry : Confirm molecular weight (C₉H₉Cl₂O₂, MW 235.08) via high-resolution MS.

Q. What analytical techniques are most effective for assessing the purity of this compound?

  • HPLC/UPLC : Use reversed-phase chromatography with UV detection (λ ~280 nm for phenolic absorption) to quantify impurities.
  • Melting point analysis : Compare experimental values (e.g., 120–125°C for similar derivatives) with literature data to detect solvates or polymorphs .
  • Elemental analysis : Verify C, H, Cl, and O content within ±0.3% of theoretical values.

Advanced Research Questions

Q. What are the mechanistic insights into the alkylation and decarboxylation steps during the synthesis of related phenolic compounds?

Alkylation of phenolic hydroxyl groups typically proceeds via nucleophilic substitution (SN2) under basic conditions. For example, in , the alkylation of 4-hydroxybenzoic acid with isopropyl bromide in sulfuric acid generates 4-hydroxy-3,5-diisopropylbenzoic acid. Decarboxylation occurs via a base-catalyzed mechanism (e.g., NaOH in high-boiling solvents like diphenyl ether), where the carboxylate intermediate loses CO₂ to yield the final phenol. Competing side reactions (e.g., ether formation) are minimized by optimizing temperature and solvent polarity .

Q. How do structural modifications of this compound influence its activity as a thyroid hormone receptor beta (TRβ) agonist?

and highlight derivatives like KB-141 (a TRβ-selective agonist) where the isopropyloxy and acetic acid substituents enhance receptor binding and metabolic activity. Key SAR findings include:

  • Halogen positioning : 3,5-dichloro substitution increases lipophilicity and receptor affinity.
  • Phenolic hydroxyl : Critical for hydrogen bonding with TRβ’s ligand-binding domain.
  • Side chain modifications : Acetic acid groups improve solubility and pharmacokinetics.
    Methodologically, in vitro assays (e.g., TRβ luciferase reporter gene assays) and molecular docking studies are used to validate these interactions .

Q. What strategies are employed to resolve conflicting data in crystallographic studies of halogenated phenolic derivatives?

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices in crystals with pseudo-symmetry .
  • Disorder modeling : For flexible isopropyloxy groups, apply PART/SUMP restraints to refine occupancies.
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/Rfactor discrepancies .

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